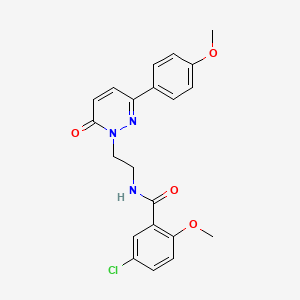![molecular formula C23H24Cl2N4O3 B2742203 Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252852-05-3](/img/structure/B2742203.png)
Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the piperazine ring, and the addition of the various substituents. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of chlorophenyl groups could potentially introduce steric hindrance and affect the overall conformation and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the piperazine ring and the pyrimidine ring could potentially make it a candidate for reactions involving nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the piperazine ring could increase its solubility in water, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing novel compounds related to Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exploring their structural properties through various analytical techniques. For instance, Şahin et al. (2012) synthesized and characterized a compound with similar structural features, highlighting the role of hydrogen bonds and π…π interactions in crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).
Biological Activities
Several studies have investigated the biological activities of compounds structurally related to Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For example, Akbari et al. (2008) explored the antimicrobial activities of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, revealing significant inhibition against bacterial and fungal growth (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Pharmacological Properties
Some compounds with a similar backbone have been evaluated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Abu‐Hashem, Al-Hussain, & Zaki (2020) demonstrated the potential of such compounds as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Reactivity and Transformations
Investigations into the chemical reactivity of similar compounds under different conditions have led to the discovery of new synthetic pathways and the formation of diverse heterocyclic systems. This is exemplified by the work of Kinoshita, Takeuchi, Kondoh, & Furukawa (1989), who studied the reactions of 3,6-dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1,3-oxazine-2,4(3H)-diones with various amines, yielding a variety of novel products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4O3/c1-32-22(30)20-19(26-23(31)27-21(20)17-7-2-3-8-18(17)25)14-28-9-11-29(12-10-28)16-6-4-5-15(24)13-16/h2-8,13,21H,9-12,14H2,1H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUQUSYPJEUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)
![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2742125.png)
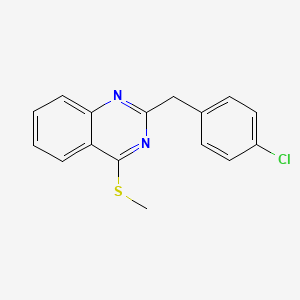
![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)
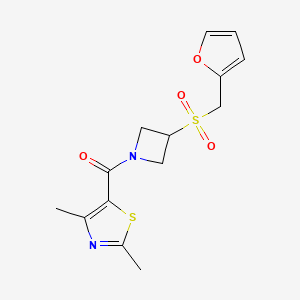
![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)
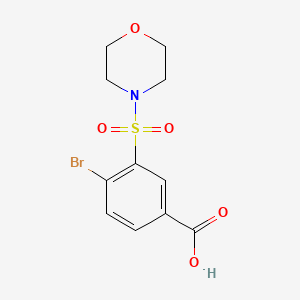
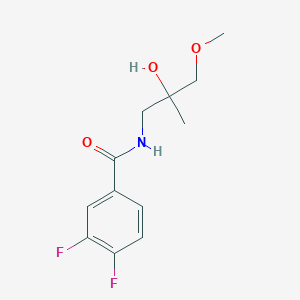
![1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2742140.png)
